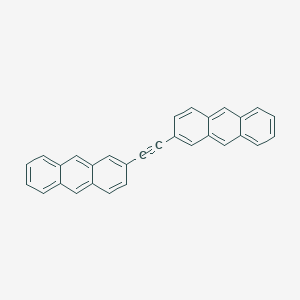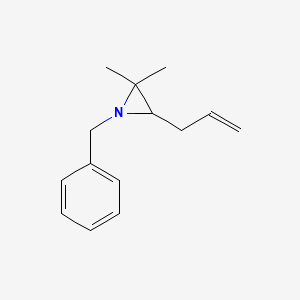
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- is a complex organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a phenylmethyl group, a propenyl group, and two methyl groups attached to the aziridine ring, making it a unique and versatile molecule in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine ring without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
化学反応の分析
Types of Reactions
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aziridines or other functionalized derivatives.
科学的研究の応用
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- involves its high reactivity due to ring strain. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and functional groups. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Epoxides: Three-membered oxygen-containing heterocycles with comparable ring strain and reactivity.
Cyclopropanes: Three-membered carbon-containing rings with similar strain but different chemical properties.
Uniqueness
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- is unique due to its specific substituents, which confer distinct reactivity and properties compared to other aziridines and similar compounds. The presence of the phenylmethyl and propenyl groups allows for unique interactions and transformations, making it a valuable compound in various applications.
特性
CAS番号 |
831200-96-5 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
1-benzyl-2,2-dimethyl-3-prop-2-enylaziridine |
InChI |
InChI=1S/C14H19N/c1-4-8-13-14(2,3)15(13)11-12-9-6-5-7-10-12/h4-7,9-10,13H,1,8,11H2,2-3H3 |
InChIキー |
PAOFBXAMLWDPQB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N1CC2=CC=CC=C2)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


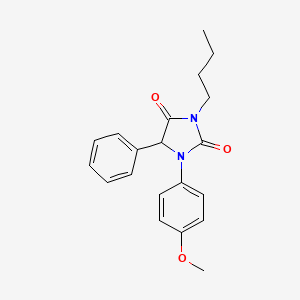

![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)
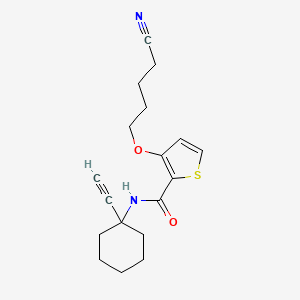
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
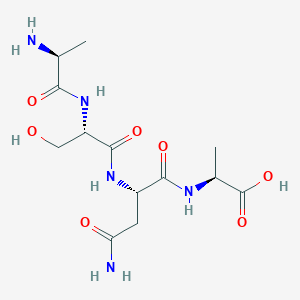
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
